molecular formula C11H13N3 B1352228 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine CAS No. 883291-45-0

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine

Cat. No.: B1352228
CAS No.: 883291-45-0
M. Wt: 187.24 g/mol
InChI Key: JOMOQABDRBJMDQ-UHFFFAOYSA-N
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Description

“1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine” is a compound with the empirical formula C11H15N3O and a molecular weight of 205.26 . It is a solid in form . The compound is part of a class of molecules known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, and four hydrogen atoms .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “this compound”, often involves the use of glyoxal and ammonia . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

The compound is a solid in form . It has an empirical formula of C11H15N3O and a molecular weight of 205.26 .

Scientific Research Applications

Crystal Structures and Isomorphism

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine and its derivatives have been investigated for their crystal structures and isomorphism. Studies on compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine have revealed significant isomorphism, with an isostructurality index of 99.4%. The structures exhibit substantial molecular twists and are primarily determined by weak specific intermolecular interactions such as C–H···N hydrogen bonds and π–π interactions. These findings highlight the importance of weak interactions in the crystal structures of similar compounds (Skrzypiec et al., 2012).

Antimicrobial Activity

Certain derivatives, like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have demonstrated a variable degree of activity against microbial strains, indicating potential applications in antimicrobial research (Visagaperumal et al., 2010).

Material Science and Corrosion Inhibition

Research has explored the application of imidazole-based molecules, including derivatives of this compound, in the field of material science, specifically for corrosion inhibition. For example, studies on carbon steel corrosion inhibition in acidic medium using imidazole-based molecules have shown promising results, with the efficiency of corrosion inhibition significantly increasing with certain derivatives (Costa et al., 2021).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds derived from this compound have been a focus of research, exploring various aspects like crystallography, spectroscopic characterization, and the study of physical and optical properties. This research contributes to a deeper understanding of these compounds and their potential applications in various fields, such as pharmaceuticals and material science (Shimoga et al., 2018).

Properties

IUPAC Name

[4-(2-methylimidazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMOQABDRBJMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406750
Record name 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883291-45-0
Record name 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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